molecular formula C16H19N3O3 B2977240 N1-(3-methoxypropyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941963-36-6

N1-(3-methoxypropyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2977240
CAS No.: 941963-36-6
M. Wt: 301.346
InChI Key: GFPWRSMECKXVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-methoxypropyl)-N2-(2-methylquinolin-4-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an interesting subject of study.

Scientific Research Applications

Quantum Entanglement in Cancer Diagnosis

A study explored the interaction between a nano molecule similar in complexity to N1-(3-methoxypropyl)-N2-(2-methylquinolin-4-yl)oxalamide and a two-mode field in the presence of two-photon transitions for the diagnosis of human cancer cells, tissues, and tumors. The research utilized quantum entanglement dynamics and the Jaynes-Cummings model to evaluate the potential of such compounds in medical diagnostics, specifically targeting cancer through the measure of Von Neumann entropy to assess entanglement between the nano molecule and field systems (H. Alireza, E. Jennifer, Caissutti Angela, 2019).

Metal Complexes for Advanced Materials

Research into oxalato-bridged metal(II) complexes, which share structural similarities with this compound, has provided insights into their synthesis, characterization, and magnetic properties. These complexes exhibit antiferromagnetic and ferromagnetic interactions useful for developing new materials with specific magnetic properties. Such studies are crucial for advancing materials science, particularly in the fields of magnetics and electronics (Ó. Castillo, A. Luque, F. Lloret, P. Román, 2001).

Fluorescent Indicators for Biological Applications

The development of fluorescent halide-sensitive quinolinium dyes, structurally related to this compound, has led to advancements in biological sensors. These dyes are capable of detecting halide ions in biological systems, which is significant for physiological measurements and understanding intracellular processes. The research highlights the potential of such compounds in creating more sensitive and selective probes for monitoring cellular environments (C. Geddes, K. Apperson, J. Karolin, D. Birch, 2001).

ABCB1 Inhibitors for Cancer Treatment

The design and synthesis of ABCB1 inhibitors based on the 2-[(3-methoxyphenylethyl)phenoxy] moiety, akin to this compound, have shown significant potential in cancer treatment. These inhibitors target ABCB1, a protein involved in drug resistance, enhancing the efficacy of chemotherapy. Research in this area is vital for developing new therapeutic agents that can overcome resistance in cancer cells (N. Colabufo, F. Berardi, R. Perrone, et al., 2008).

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-10-14(12-6-3-4-7-13(12)18-11)19-16(21)15(20)17-8-5-9-22-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPWRSMECKXVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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